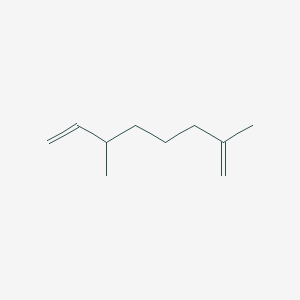

2,6-Dimethyl 1,7-octadiene

Description

Significance of Branched Dienes in Organic Synthesis

Branched dienes are a pivotal class of compounds in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their importance stems from the multiple reactive sites they possess, allowing for a diverse range of chemical transformations.

One of the most significant applications of dienes is in the Diels-Alder reaction , a powerful tool for the formation of six-membered rings. chemsrc.comchemicalbook.com This reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, involves the cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne). chemsrc.comchemicalbook.com While 2,6-dimethyl-1,7-octadiene is a non-conjugated diene, it can be a precursor to conjugated systems or participate in other types of cycloadditions. The presence of branches on the diene backbone is crucial as it allows for the introduction of stereocenters, which are essential for the synthesis of chiral molecules, a key aspect in pharmaceutical development.

Furthermore, branched dienes are fundamental building blocks in polymer chemistry . They can be used as monomers in polymerization reactions to create polymers with specific properties. medchemexpress.comacs.org The branching in the monomer unit can influence the physical properties of the resulting polymer, such as its flexibility, thermal stability, and crystallinity. For instance, the copolymerization of dienes with other monomers like styrene (B11656) and acrylonitrile (B1666552) can lead to the development of new materials with tailored characteristics.

In the realm of natural product synthesis , branched dienes are common structural motifs and key intermediates. medchemexpress.com Many biologically active molecules, including terpenes and steroids, contain diene functionalities. medchemexpress.com The ability to selectively functionalize the double bonds of a branched diene allows chemists to build up the complex carbon skeletons of these natural products.

The reactivity of the double bonds in branched dienes also allows for a variety of other important transformations, including:

Metathesis reactions: These reactions, catalyzed by transition metals, can be used to form new carbon-carbon double bonds and are particularly useful for ring-closing, ring-opening, and cross-metathesis reactions.

Hydrofunctionalization reactions: These reactions involve the addition of a hydrogen atom and another functional group across a double bond, providing a route to a wide array of functionalized molecules.

Oxidative cleavage: The double bonds can be cleaved to form smaller, functionalized molecules, which can then be used in further synthetic steps.

Overview of the 2,6-Dimethyl 1,7-octadiene (B165261) Structural Motif in Advanced Chemical Synthesis

The 2,6-dimethyl-1,7-octadiene structural motif is a valuable building block in advanced chemical synthesis, primarily serving as a precursor to more complex molecules with applications in materials science and agrochemistry.

In the field of polymer science , derivatives of 2,6-dimethyl-1,7-octadiene are utilized in the synthesis of functionalized polymers. For example, 2,6-dimethyl-2,7-octadien-6-trimethylsilyl-ether has been copolymerized with styrene and acrylonitrile. google.com Such copolymerizations allow for the introduction of specific functionalities into the polymer backbone, which can then be further modified to create materials with desired properties. The diene unit in these polymers can also be a site for cross-linking, which can enhance the mechanical strength and thermal stability of the material.

The structural framework of 2,6-dimethyl-1,7-octadiene is also found in precursors to biologically active compounds . For instance, derivatives such as (Z/E)-3,7-dimethyl-2,6-octadienamide and its 6,7-epoxy analogues have been synthesized and evaluated for their fungicidal activities. mdpi.com The synthesis of these compounds often starts from commercially available materials like geraniol (B1671447) or nerol, which share a similar carbon skeleton with 2,6-dimethyl-1,7-octadiene. mdpi.com These studies highlight the potential of this structural motif in the development of new agrochemicals.

Furthermore, research has explored the synthesis of 2,6-dimethyl-2,6-octadienes through the thermal decomposition of linalyl-D-glucoside. tandfonline.com This process, which can be relevant in the context of food chemistry and flavor formation, demonstrates a pathway to this diene system from naturally occurring precursors. The synthesis of specific isomers of dimethyl-octadienes is also of interest, for example, in the stereospecific synthesis of 2,7-dimethyl-trans,trans-2,6-octadiene-1,8-dial, which serves as a bifunctional isoprenoid synthetic unit for the construction of larger molecules like squalene. acs.orgacs.org

While a direct total synthesis of a complex natural product starting from 2,6-dimethyl-1,7-octadiene is not prominently documented, its role as a versatile intermediate and a key structural element in the synthesis of functional materials and biologically active compounds is well-established.

Historical Context of Research on Analogous Octadiene Systems

The study of octadiene systems is deeply rooted in the broader history of diene chemistry, which saw significant advancements in the early 20th century. A pivotal moment was the discovery of the Diels-Alder reaction in 1928 , which provided a reliable method for the synthesis of six-membered rings from dienes and dienophiles. chemsrc.comchemicalbook.com This discovery spurred extensive research into the synthesis and reactivity of various dienes, including those with an eight-carbon chain.

Early investigations into octadiene systems were often linked to the study of naturally occurring terpenes , many of which possess an eight-carbon skeleton with varying degrees of unsaturation and functionalization. For example, myrcene, a common monoterpene, is a 7-methyl-3-methylene-1,6-octadiene. The study of the cyclization and rearrangement reactions of such compounds provided valuable insights into the chemical behavior of diene systems.

Research on the synthesis of octadienes themselves also has a rich history. The dimerization of butadiene to form 1,7-octadiene has been a subject of industrial and academic research, with various catalytic systems being developed to control the selectivity of the reaction. google.com These studies were crucial for the large-scale production of important chemical intermediates.

In the mid-20th century, the development of new analytical techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, allowed for more detailed characterization of the various isomers of octadienes and their derivatives. This led to a better understanding of the structure-reactivity relationships within this class of compounds. For example, studies on the cyclization of dimethyl-1,6-octadienes have contributed to our understanding of intramolecular reactions. thegoodscentscompany.com

More recently, the advent of transition metal-catalyzed reactions , such as olefin metathesis, has provided powerful new tools for the synthesis and manipulation of octadiene systems. These methods offer high levels of control over the stereochemistry and regiochemistry of the resulting products, opening up new avenues for the synthesis of complex molecules based on the octadiene framework.

Data Tables

Table 1: Physical and Chemical Properties of 2,6-Dimethyl-1,7-octadiene and Related Compounds

| Property | 2,6-Dimethyl-1,7-octadiene | 2,6-Dimethyl-2,6-octadiene | 2,6-Dimethyl-1,7-octadiene-3,6-diol |

| CAS Number | 6874-35-7 nih.gov | 2792-39-4 chemsrc.com | 51276-33-6 |

| Molecular Formula | C10H18 nih.gov | C10H18 chemsrc.com | C10H18O2 |

| Molecular Weight | 138.25 g/mol nih.gov | 138.25 g/mol chemsrc.com | 170.25 g/mol |

| Boiling Point | Not available | 167.1 °C at 760 mmHg chemsrc.com | 272.91 °C at 760 mmHg (estimated) |

| Density | Not available | 0.766 g/cm³ chemsrc.com | Not available |

| Refractive Index | Not available | 1.446 chemsrc.com | Not available |

| Flash Point | Not available | 43.9 °C chemsrc.com | 123.5 °C (estimated) |

Table 2: Spectroscopic Data for 2,6-Dimethyl-1,7-octadiene

| Spectroscopic Technique | Key Data | Source |

| ¹³C NMR | Spectra available | nih.gov |

| GC-MS | Spectra available, Kovats Retention Index: 922, 933 | nih.gov |

| IR Spectroscopy | Vapor phase IR spectra available | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6874-35-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2,6-dimethylocta-1,7-diene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,10H,1-2,6-8H2,3-4H3 |

InChI Key |

YXRZFCBXBJIBAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl 1,7 Octadiene and Analogous Compounds

Olefin Metathesis and Cycloaddition Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal-alkylidene catalysts. acs.org For dienes, this can lead to intramolecular ring-closing metathesis (RCM), a valuable method for synthesizing cyclic compounds.

The reaction of 1,7-octadiene (B165261) with a tungsten-alkylidene catalyst is a classic example of ring-closing metathesis that proceeds through a bicyclic intermediate. The generally accepted Chauvin mechanism proposes the formation of a four-membered metallacycle intermediate. mit.edu

In the case of 1,7-octadiene, the process is initiated by the [2+2] cycloaddition of one of the terminal double bonds of the diene to the tungsten-alkylidene complex. This forms a tungstenacyclobutane intermediate. Subsequently, an intramolecular reaction occurs where the second double bond of the octadiene chain coordinates to the tungsten center and displaces the newly formed alkene, leading to the formation of a stable bicyclic metallacycle, which can be described as a tungstabicycloalkane. This intermediate is not typically isolated but proceeds to eliminate the tungsten catalyst and form the final cyclic organic product.

| Reactant | Catalyst Type | Key Intermediate | Primary Product |

| 1,7-Octadiene | Tungsten-Alkylidene [W=CHR] | Tungstacyclobutane | Cyclohexene |

| Ethylene (B1197577) | Tungsten-Alkylidene [W=CHR] | Tungstacyclobutane | Propylene (from metathesis) |

Oxidation and Reduction Pathways

The double bonds in octadienes are readily susceptible to both oxidation and reduction, leading to a variety of functionalized products depending on the reagents and conditions employed.

The oxidative cleavage of dihydroxylated octadienes (octadiene-diols) is a method to produce smaller carbonyl-containing fragments. This process typically involves a two-step sequence: dihydroxylation of the alkene followed by oxidative cleavage of the resulting diol.

First, the octadiene is treated with a reagent like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to generate a vicinal diol at the site of each double bond. The subsequent oxidative cleavage of these diols with an agent like sodium periodate (B1199274) (NaIO₄) breaks the carbon-carbon bond between the hydroxyl groups. beilstein-journals.org This "gentle" cleavage results in the formation of aldehydes or ketones. youtube.com For a dihydroxylated 1,7-octadiene, this would yield a mixture of aldehydes and ketones.

Alternatively, a one-step "strong" oxidative cleavage can be performed directly on the octadiene using reagents such as hot, acidic potassium permanganate or ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂). khanacademy.orgyoutube.com Under these conditions, any aldehyde products are further oxidized to carboxylic acids, while ketones remain unaffected. khanacademy.orgyoutube.com This powerful oxidation results in the formation of ketones and carboxylic acids. beilstein-journals.org

| Starting Material | Reagent(s) | Intermediate | Final Product Type(s) |

| 1,7-Octadiene | 1. OsO₄ 2. NaIO₄ | Vicinal Diol | Aldehydes, Ketones |

| 1,7-Octadiene | 1. O₃ 2. H₂O₂ | Ozonide | Ketones, Carboxylic Acids |

| 1,7-Octadiene | Hot, acidic KMnO₄ | (Not isolated) | Ketones, Carboxylic Acids |

The reduction of unsaturated diene systems, such as 1,7-octadiene, typically involves the saturation of the carbon-carbon double bonds to form the corresponding alkane. Catalytic hydrogenation is the most common method for this transformation.

In this process, the diene is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction proceeds via the syn-addition of hydrogen atoms across the double bonds. For a non-conjugated diene like 1,7-octadiene, the two double bonds are reduced independently to yield the fully saturated alkane, octane.

Another method for the reduction of unsaturated polymers derived from dienes is diimide hydrogenation. sci-hub.se Diimide (N₂H₂) can be generated in situ, for example, from the thermal decomposition of p-toluenesulfonyl hydrazide (TSH), and it selectively reduces carbon-carbon double bonds. sci-hub.se

| Reaction Type | Reagent(s) | Product of 1,7-Octadiene Reduction |

| Catalytic Hydrogenation | H₂, Pd/C | Octane |

| Diimide Hydrogenation | N₂H₂ (from TSH) | Octane |

Electrophilic and Nucleophilic Addition Reactions

The electron-rich double bonds of octadienes are susceptible to electrophilic addition, where an electrophile adds across the π-bond, leading to the formation of a more saturated compound.

When octadiene is incorporated into a polymeric structure, such as in polyoctadiene or copolymers, the remaining double bonds within the polymer backbone can undergo further chemical modification. Halogenation is a common post-polymerization functionalization reaction.

The reaction involves the electrophilic addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the C=C double bonds present in the polymer chain. wikipedia.orglibretexts.org The mechanism begins with the polarization of the halogen molecule as it approaches the electron-rich double bond. libretexts.org This leads to the formation of a cyclic halonium ion intermediate. A halide ion then attacks one of the carbons of the bridged ion from the opposite face, resulting in anti-addition of the halogen atoms across the former double bond. libretexts.org This process converts the unsaturated octadiene moieties into vicinal dihalide units, altering the physical and chemical properties of the polymer. For example, bromination of polybutadiene-containing polymers has been shown to modify gas permeability properties. dtic.mil

| Polymer Moiety | Reagent | Reaction Type | Resulting Functional Group |

| Octadiene Unit | Br₂ | Electrophilic Addition | Vicinal Dibromide |

| Octadiene Unit | Cl₂ | Electrophilic Addition | Vicinal Dichloride |

Addition of Silylated Reagents to Diene Systems

The addition of silylated reagents to diene systems, such as derivatives of 2,6-dimethyl-1,7-octadiene, represents a significant strategy for carbon-carbon bond formation and the construction of complex cyclic molecules. The introduction of silyl (B83357) groups, typically trimethylsilyl (B98337) (TMS), at the terminal positions of an octadiene chain fundamentally alters its reactivity, enabling stereoselective additions when activated by a Lewis acid.

Research on analogous silylated dienes, such as 1,8-bis(trimethylsilyl)-2,6-octadiene, demonstrates that these compounds can undergo efficient addition reactions. When mediated by a Lewis acid like titanium tetrachloride (TiCl₄), these silylated dienes can react with various electrophiles, including aldehydes. The reaction proceeds via the formation of a cationic intermediate, which is stabilized by the silicon group, followed by intramolecular cyclization to yield functionalized cyclopentane (B165970) derivatives. This methodology allows for the controlled synthesis of five-membered rings with specific stereochemistry, driven by the structure of the diene and the reaction conditions.

Reactions of Bis(trimethylsilyl)octadiene Derivatives with Acyl Chlorides and Enones

The reactions of bis(trimethylsilyl)octadiene derivatives with electrophiles such as acyl chlorides and enones provide a versatile route to various cyclic and acyclic compounds. mdpi.com In the presence of titanium tetrachloride, 1,8-bis(trimethylsilyl)-2,6-octadiene reacts with acyl chlorides to form substituted cyclopentanol (B49286) derivatives. mdpi.com For instance, the reaction with α, β, γ, or δ-haloacyl chlorides leads to the formation of (d,l)-1-haloalkyl-2,5-divinylcyclopentanols. mdpi.com These products can serve as valuable intermediates for synthesizing spirocyclic ethers. mdpi.com

Similarly, the reaction of silylated octadienes with open-chain conjugated enones, mediated by titanium tetrachloride, results in the formation of 4,7-divinyldecane-1,10-diones with very high diastereoselectivity. mdpi.com A more complex derivative, (E,E)-2,3,6,7-tetramethyl-1,8-bis(trimethylsilyl)octa-2,6-diene, also undergoes stereoselective additions with aldehydes and acyl chlorides, showcasing the utility of these reagents in constructing sterically hindered molecular architectures. mdpi.com

The table below summarizes key reactions involving bis(trimethylsilyl)octadiene derivatives.

| Diene Reactant | Electrophile | Lewis Acid | Major Product(s) |

| 1,8-bis(trimethylsilyl)-2,6-octadiene | Haloacyl Chlorides | TiCl₄ | (d,l)-1-Haloalkyl-2,5-divinylcyclopentanols |

| 1,8-bis(trimethylsilyl)-2,6-octadiene | Open-chain Enones | TiCl₄ | 4,7-Divinyldecane-1,10-diones |

| cis,cis-2,6-dimethyl-1,8-bis(trimethylsilyl)-2,6-octadiene | Oxalyl Chloride | TiCl₄ | 1-hydroxy-4-methyl-8-(1-propen-2-yl)bicyclo[3.3.0]oct-3-en-2-one |

Acid-Catalyzed Rearrangements and Intramolecular Cyclizations

Acid-catalyzed reactions of 2,6-dimethyl-1,7-octadiene and its derivatives can induce significant molecular rearrangements and intramolecular cyclizations, leading to the formation of various cyclic structures, particularly oxygen-containing heterocycles.

Transformation of Monoterpenediols to Isomeric Cyclic Ethers

Monoterpenediols, such as 2,6-dimethyl-1,7-octadiene-3,6-diol, can undergo acid-catalyzed intramolecular cyclization to form stable cyclic ethers. This transformation is analogous to the well-documented acid-catalyzed cyclization of linalool (B1675412), a structurally similar acyclic monoterpene alcohol. When linalool is treated with acids, it readily cyclizes to form five- and six-membered cyclic ethers known as linalool oxides (furanoid and pyranoid forms, respectively).

The mechanism involves the protonation of a hydroxyl group, followed by its departure as a water molecule to generate a carbocation. This carbocation is then attacked by the remaining intramolecular hydroxyl group, leading to ring closure. For example, treating linalool with peracetic acid followed by a catalytic amount of p-toluenesulfonic acid (PTSA) yields a mixture of furanoid and pyranoid isomers. Similarly, diols derived from 2,6-dimethyl-1,7-octadiene are expected to cyclize under acidic conditions to produce various isomeric tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, with the specific product ratio depending on the reaction conditions and the stability of the intermediate carbocations.

Prins Cyclization Analogs in Octadiene Synthesis

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides a powerful tool for forming carbon-carbon and carbon-oxygen bonds and is a foundational concept for understanding potential cyclization pathways in octadiene systems. dpi-journals.comnih.govnist.gov The reaction is typically promoted by a Brønsted or Lewis acid and can lead to the synthesis of various heterocyclic compounds, including tetrahydropyrans and dioxanes. dpi-journals.comnih.gov

In the context of an octadiene, the two olefinic units can participate in tandem or sequential reactions analogous to the Prins cyclization. An intramolecular Prins-type reaction can be envisioned where a tethered aldehyde reacts with one of the double bonds, and the resulting cationic intermediate is trapped by the second double bond, leading to the formation of bicyclic ether systems. The outcome of such reactions is highly dependent on the substrate geometry and reaction conditions. nih.gov This strategy has been widely applied to synthesize complex oxygenated heterocyclic compounds from homoallylic alcohols and aldehydes. dpi-journals.com

Stereoselective Epoxidation Chemistry of Unsaturated Octadiene Linkages

The two double bonds in 2,6-dimethyl-1,7-octadiene offer sites for stereoselective epoxidation, a key transformation for introducing chirality and functional handles for further synthesis. Both biocatalytic and chemocatalytic methods have been developed for the epoxidation of analogous octadiene systems.

Enzymatic systems, particularly monooxygenases from microorganisms like Pseudomonas oleovorans, have demonstrated the ability to perform highly stereoselective epoxidation on 1,7-octadiene. nist.gov This biocatalytic process can efficiently convert the terminal double bond of 1,7-octadiene into (R)-7,8-epoxy-1-octene with high enantiomeric excess. nist.gov The reaction can proceed further to yield 1,2-7,8-diepoxyoctane. nist.gov

Chemical methods also provide effective routes for epoxidation. A heterogeneous polybenzimidazole-supported Molybdenum(VI) complex has been used as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant for the epoxidation of 1,7-octadiene. thegoodscentscompany.com This system allows for the selective formation of 1,2-epoxy-7-octene. thegoodscentscompany.com Other systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, are also effective for the regioselective monoepoxidation of dienes. google.com The choice of catalyst and oxidant can influence the regioselectivity, determining which of the two double bonds is epoxidized.

The table below summarizes different methods for the epoxidation of 1,7-octadiene.

| Catalyst System | Oxidant | Substrate | Major Product(s) |

| Pseudomonas oleovorans (enzyme) | O₂ | 1,7-Octadiene | (R)-7,8-Epoxy-1-octene, 1,2-7,8-Diepoxyoctane |

| Polybenzimidazole-supported Mo(VI) | TBHP | 1,7-Octadiene | 1,2-Epoxy-7-octene |

| Methyltrioxorhenium (MTO) / Pyridine | H₂O₂ | Dienes (general) | Allylic Epoxides |

Catalytic Methodologies in 2,6 Dimethyl 1,7 Octadiene Chemistry

Transition Metal Catalysis for Dimerization and Oligomerization

The dimerization and oligomerization of alkenes, catalyzed by transition metal complexes, are fundamental processes in the chemical industry for producing valuable compounds. mdpi.comdntb.gov.ua These reactions can be finely tuned by altering the metal center, ligand environment, and reaction conditions to achieve desired chemo-, regio-, and stereoselectivity. nih.gov In this context, 2,6-dimethyl-1,7-octadiene is a notable product derived from the dimerization of isoprene (B109036), a readily available bio-based monomer.

Palladium-catalyzed telomerization is a highly atom-efficient method for the dimerization of 1,3-dienes, like isoprene, with the simultaneous addition of a nucleophile. researchgate.net This reaction serves as a powerful tool for synthesizing functionalized octadiene derivatives. The choice of nucleophile and ligand system is critical in directing the reaction's outcome.

For instance, the telomerization of isoprene with secondary amines can be catalyzed by palladium complexes of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), showing high selectivity for the head-to-head linked N,N-dialkyl-(2,7-dimethyl-2,7-octadien-1-yl)amine. researchgate.net Similarly, using 2-(2-Pyridyl)-2-phospholenes as ligands in the palladium-catalyzed telomerization of isoprene with diethylamine (B46881) allows for selective synthesis of tail-to-head or tail-to-tail aminoterpenes depending on the reaction conditions. researchgate.net

The reaction can also be modulated to favor dimerization over telomerization. With certain palladium(II) compounds and chiral phosphine (B1218219) ligands in the presence of sodium methoxide, isoprene can yield either the telomer 1-methoxy-2,6-dimethyl-2,7-octadiene or the dimer 2,7-dimethyl-1,3,7-octatriene. researchgate.net Furthermore, the sustainable synthesis of a δ-lactone containing 24 wt% CO2 has been achieved through the palladium-catalyzed telomerization of isoprene with carbon dioxide, demonstrating the versatility of this methodology. nih.gov

| Catalyst System | Nucleophile | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) precursor / Triarylphosphine ligand | Carbon Dioxide (CO2) | δ-lactone ("COOIL") | Achieves high selectivity for a renewable lactone with significant CO2 content. | nih.gov |

| Palladium(II) / Chiral Phosphines and Amines | Methanol | 1-methoxy-2,6-dimethyl-2,7-octadiene (Telomer) or 2,7-dimethyl-1,3,7-octatriene (Dimer) | Product selectivity can be modulated by the choice of the chiral ligand. | researchgate.net |

| Palladium / 2-(2-Pyridyl)-2-phospholenes | Diethylamine | Tail-to-head or Tail-to-tail aminoterpenes | Ligand substituents and reaction conditions control regioselectivity. | researchgate.net |

| Palladium / Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Secondary Amines | Head-to-head isomer of terpene amines | Unprecedented selectivity for the head-to-head telomerization product. | researchgate.net |

Advanced Polymerization Catalysis

The unique structure of 2,6-dimethyl-1,7-octadiene, featuring two terminal double bonds, makes it and its derivatives interesting candidates for advanced polymerization catalysis. These methods include oxidative polymerization of related phenolic compounds and coordination polymerization of the diene itself.

Oxidative coupling is a key method for polymerizing phenolic compounds to produce high-performance polymers like poly(phenylene oxide) (PPO). sci-hub.semdpi.com This methodology has been extended to phenols substituted with octadienyl groups, thereby incorporating the diene functionality into the polymer backbone.

A key example is the oxidative polymerization of 2-Methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP). researchgate.net This process yields poly[oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]], a polymer that combines the properties of a PPO backbone with the reactivity of the pendant octadienyl groups. The general mechanism involves the oxidation of phenoxide anions to phenoxy radicals, which then couple to form dimers and subsequently oligomers and polymers. sci-hub.se

The oxidative polymerization of phenols is frequently catalyzed by copper-amine complexes, with copper-pyridine systems being particularly effective. sci-hub.sedntb.gov.ua The polymerization of the octadienyl-substituted phenol (B47542), MGP, is specifically accomplished using a copper-pyridine catalyst. researchgate.net In this catalytic cycle, a Cu(I) species, complexed with pyridine, is oxidized by oxygen to a Cu(II) species. This Cu(II) complex then oxidizes the phenol monomer to a phenoxy radical, regenerating the Cu(I) catalyst and allowing the cycle to continue. The coupling of these phenoxy radicals leads to the formation of C-O bonds and the growth of the polymer chain. sci-hub.se The specific structure of the copper complex, influenced by the amine ligand, can significantly affect the catalytic activity and the properties of the resulting polymer. researchgate.net

The reactivity of phenols in oxidative polymerization is sensitive to the nature of their substituents. Electron-withdrawing groups tend to slow the reaction, while steric hindrance from bulky ortho-substituents can inhibit the desired C-O coupling. sci-hub.seactachemscand.org In the case of 2-Methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP), the large, non-polar octadienyl group occupies one of the ortho positions. Despite its bulk, research has shown that MGP and 2,6-dimethylphenol (B121312) (DMP) copolymerize with similar reactivity. researchgate.net This suggests that the steric hindrance from the octadienyl group is not sufficient to significantly impede the coupling reaction under the studied conditions, allowing for the successful incorporation of this functional side chain into the polymer structure.

Non-conjugated dienes like 1,7-octadiene (B165261), an analogue of 2,6-dimethyl-1,7-octadiene, can be polymerized using transition metal catalysts, such as half-titanocene systems. researchgate.netrsc.org The polymerization mechanism is characterized by a competition between two primary insertion modes:

Repeated 1,2-Insertion: The catalyst inserts into one of the terminal double bonds, leaving the other double bond as a pendant vinyl group along the polymer backbone.

Intramolecular Cyclization: After an initial 1,2-insertion, the catalyst center at the end of the growing chain can coordinate with the pendant double bond on the same monomer unit and insert it, forming a cyclic structure within the polymer backbone.

Density Functional Theory (DFT) studies on the polymerization of 1,7-octadiene catalyzed by the (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)/MAO system have explored this competition in detail. rsc.org The calculations revealed that repeated 1,2-insertion is kinetically more favorable than intramolecular cyclization. This selectivity is attributed to a lower free energy barrier for the repeated insertion pathway, which leads to the formation of polymers with terminal olefinic double bonds in the side chains. researchgate.netrsc.org The presence of methyl groups in 2,6-dimethyl-1,7-octadiene would be expected to introduce additional steric factors that could further influence the relative rates of these competing mechanistic pathways.

| Stage | Competing Pathways | Free Energy Barrier Difference (kcal/mol) | Kinetically Favored Pathway | Outcome |

|---|---|---|---|---|

| Initiation | 1,2-si-insertion vs. other modes | - | 1,2-si-insertion | Optimal initiation pathway |

| Propagation | Repeated Insertion vs. Intramolecular Cyclization | 3.75 - 7.43 | Repeated Insertion | Formation of pendant vinyl groups |

Olefin Polymerization Mechanisms with Non-Conjugated Dienes

Titanium-Based Catalytic Systems for 1,7-Octadiene Polymerization

The polymerization of 1,7-octadiene has been effectively achieved using titanium-based catalytic systems, particularly half-titanocene complexes activated by methylaluminoxane (B55162) (MAO). One notable example is the (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)/MAO system. This catalyst has demonstrated the ability to polymerize 1,7-octadiene, with research focusing on the selectivity of different insertion modes.

The catalytic activity and the properties of the resulting polymer are influenced by the ligand environment of the titanium center. For instance, modifications to the cyclopentadienyl (B1206354) (Cp) and phenoxide ligands in catalysts of the type Cp'TiCl₂(OAr) can tune the electronic and steric properties of the active site, thereby affecting monomer incorporation and polymer microstructure. While much of the research with these catalysts has focused on the copolymerization of ethylene (B1197577) with α-olefins, the principles extend to the homopolymerization and copolymerization of non-conjugated dienes like 1,7-octadiene. In the context of ethylene and 1,7-octadiene copolymerization, zirconocene (B1252598) catalysts have also been employed, leading to the incorporation of both unsaturated side chains and cyclic units within the polymer backbone.

The general features of these titanium-based systems include their activation by an aluminoxane cocatalyst, typically MAO, to form a cationic active species that initiates and propagates the polymerization chain. The choice of solvent, temperature, and monomer concentration are critical parameters that influence the catalytic activity and the molecular weight of the resulting poly(1,7-octadiene).

Selectivity and Mechanism of Insertion Modes (1,2-si-insertion, Repeated Insertion, Intramolecular Cyclization)

The polymerization of non-conjugated dienes like 1,7-octadiene by titanium-based catalysts can proceed through several insertion pathways, each leading to a different microstructure in the polymer chain. The primary modes of insertion are 1,2-insertion, repeated insertion, and intramolecular cyclization.

1,2-si-insertion: This is the initial step where one of the terminal double bonds of the 1,7-octadiene monomer coordinates to the cationic titanium active center and is inserted into the growing polymer chain. This process leaves the second double bond as a pendant group on the polymer backbone.

Repeated Insertion vs. Intramolecular Cyclization: Following the initial 1,2-insertion, the pendant double bond can either remain unreacted, allowing for the insertion of another monomer molecule (repeated insertion), or it can undergo an intramolecular insertion into the metal-carbon bond of the same polymer chain (intramolecular cyclization).

Computational studies using density functional theory (DFT) on the polymerization of 1,7-octadiene with the (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)/MAO system have provided insights into the selectivity of these competing pathways. The calculations indicate that at the initiation stage, a 1,2-si-insertion is the most favorable pathway both kinetically and thermodynamically. During the chain propagation stage, the competition between repeated insertion of another 1,7-octadiene molecule and intramolecular cyclization of the pendant olefin is a key determinant of the final polymer structure. The computational results have shown that repeated insertion is kinetically more favorable than intramolecular cyclization in several scenarios. This preference for repeated insertion is attributed to a lower free energy barrier compared to that of the cyclization process. The steric repulsion between two cyclic rings makes the sequential insertion of seven-membered rings kinetically and thermodynamically unfavorable.

In copolymerization studies of ethylene with 1,7-octadiene using zirconocene catalysts, both the formation of unsaturated side chains via 1,2-insertion and the creation of seven-membered rings through subsequent cyclization have been observed in the polymer backbone. The relative prevalence of these structures is dependent on the specific catalyst system and the polymerization conditions.

Lewis Acid Mediated Transformations

Lewis acids are pivotal in promoting a variety of transformations involving unsaturated compounds. Their ability to activate substrates towards nucleophilic attack enables a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Titanium Tetrachloride in Reactions of Silylated Octadienes

While specific studies on the reactions of silylated 2,6-dimethyl-1,7-octadiene are not extensively detailed, the role of titanium tetrachloride (TiCl₄) as a potent Lewis acid is well-established in the reactions of related silylated compounds, such as silyl (B83357) enol ethers derived from unsaturated ketones. TiCl₄ can activate these substrates towards reaction with various electrophiles.

A prominent example is the TiCl₄-promoted reaction of trimethylsilyl (B98337) enol ethers with epoxides. In these reactions, it is believed that TiCl₄ reacts with the silyl enol ether to form a more reactive titanium enolate intermediate. This intermediate is then capable of nucleophilic attack on the epoxide ring, which is also activated by the Lewis acid. This process leads to the formation of homoaldol-type products. The reaction is thought to proceed through the formation of a titanium enolate, a hypothesis supported by the characteristic dark-red color of the reaction mixture.

The generality of this method has been demonstrated with a range of silyl enol ethers derived from acyclic, cyclic, and aromatic ketones, which all react cleanly with epoxides in the presence of TiCl₄ to afford the corresponding alkylated products in moderate to good yields. DFT studies on the TiCl₄-mediated formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles further elucidate the mechanism, involving the coordination of the reactants with TiCl₄ followed by nucleophilic attack.

| Entry | Silyl Enol Ether Derived From | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone | 2-(2-Hydroxyethyl)cyclopentanone | 46 |

| 2 | Cyclohexanone | 2-(2-Hydroxyethyl)cyclohexanone | 68 |

| 3 | 2-Methylcyclohexanone | 2-(2-Hydroxyethyl)-2-methylcyclohexanone | 71 |

| 4 | Acetophenone | 1-Phenyl-3-hydroxy-1-propanone | 55 |

| 5 | 4,4-Dimethylcyclopent-2-enone | 2-(2-Hydroxyethyl)-4,4-dimethylcyclopent-2-enone | 62 |

Data sourced from research on the titanium tetrachloride promoted reaction of trimethylsilyl enol ethers with ethylene oxide.

Brønsted Acid Catalysis in Diol Synthesis

Brønsted acids are effective catalysts for various transformations of dienes, including cyclization and addition reactions, by protonating one of the double bonds to generate a carbocationic intermediate. While the direct synthesis of diols from 2,6-dimethyl-1,7-octadiene via Brønsted acid catalysis is not a widely reported transformation, related reactions of dienes highlight the potential of this approach.

For instance, the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes has been shown to produce substituted indenes in good to excellent yields. In this process, an acid such as trifluoromethanesulfonic acid (TfOH) protonates the diene to form a stable benzylic carbocation, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the indene (B144670) product. This demonstrates the ability of Brønsted acids to initiate selective transformations in diene systems.

Another relevant application is the Brønsted acid-catalyzed solvent-controlled regioselective hydrothiolation of dienes. This reaction showcases how the choice of a Brønsted acid catalyst and the solvent system can direct the outcome of the addition of a nucleophile to a diene. In the context of diol synthesis, a Brønsted acid could potentially catalyze the hydration of the double bonds of a diene. This would involve the protonation of a double bond to form a carbocation, followed by the nucleophilic attack of water. The subsequent deprotonation would yield an alcohol. A second hydration event at the remaining double bond would then lead to the formation of a diol. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the stability of the intermediate carbocations and the reaction conditions.

| Entry | Diene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Diphenyl-1,3-butadiene | 1-Phenylindene | 95 |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-butadiene | 5-Methoxy-1-phenylindene | 94 |

| 3 | 1-(4-Chlorophenyl)-3-phenyl-1,3-butadiene | 5-Chloro-1-phenylindene | 91 |

| 4 | 1-Phenyl-3-(thiophen-2-yl)-1,3-butadiene | 1-Phenyl-4,5-dihydro-cyclopenta[b]thiophene | 85 |

| 5 | 1-Methyl-3-phenyl-1,3-butadiene | 1-Methyl-3-phenylindene | 89 |

Data adapted from research on the Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes.

Polymerization Studies Involving 2,6 Dimethyl 1,7 Octadiene and Its Analogues

Homopolymerization Characteristics of Octadiene Monomers

When polymerized with catalysts such as isospecific rac-dimethylsilylenebis(indenyl)zirconium dichloride, syndiospecific diphenylmethylene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, and aspecific bis(cyclopentadienyl)zirconium dichloride, combined with methylaluminoxane (B55162) (MAO), poly(1,7-octadiene) is produced. researchgate.net Spectroscopic analysis using ¹H NMR, ¹³C NMR, and DEPT reveals that a significant portion of the monomeric units in the resulting polymer are saturated due to cycloaddition reactions occurring during polymerization. researchgate.net

In other studies using a (C5Me5)TiCl2(0-2,6-(i) Pr2C6H3)-MAO catalyst system, exclusive repeated 1,2-insertion of 1,7-octadiene (B165261) was achieved. This method yields polymers that retain terminal olefinic double bonds in the side chains, offering sites for further functionalization. researchgate.net

Copolymerization Strategies and Kinetics

Copolymerization expands the utility of octadiene-based monomers, allowing for the synthesis of polymers with tailored properties. This section reviews various copolymerization strategies involving analogues of 2,6-dimethyl 1,7-octadiene.

Copolymerization of 2,6-Dimethyl-2,7-octadiene-6-trimethylsilyl-ether with Styrene (B11656) and Acrylonitrile (B1666552)

Detailed research findings on the copolymerization of the specific monomer 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether with styrene and acrylonitrile are not available in the reviewed scientific literature.

Determination of Monomer Reactivity Ratios and Kinetic Parameters

Due to the absence of experimental data for the copolymerization of 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether with styrene and acrylonitrile, the corresponding monomer reactivity ratios and kinetic parameters have not been determined.

Copolymerization with Substituted Phenols

An important class of analogues for this research area is substituted phenols, particularly 2,6-dimethylphenol (B121312) (2,6-DMP). The oxidative coupling copolymerization of 2,6-DMP with other substituted phenols is a well-established method for producing poly(phenylene oxide) (PPO) derivatives with modified properties. cosmosscholars.commdpi.com

This process is typically catalyzed by copper-amine complexes and proceeds under an oxygen atmosphere. researchgate.netacs.org For example, 2,6-DMP has been effectively copolymerized with various alkoxyphenols, including those with methoxy, ethoxy, benzyloxy, and butoxy groups. cosmosscholars.com The unit ratios of the resulting copolymers were found to be in good agreement with the monomer feed ratios. The reaction yields can be significant; for instance, a copolymer with a 50:50 unit ratio of 2,6-DMP to p-methoxyphenol was obtained in a 71% yield. cosmosscholars.com

The copolymerization of 2,6-DMP can also be performed with more complex substituted phenols, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted bisphenols. mdpi.com These reactions, utilizing catalysts like copper(I) bromide/N-butyldimethylamine, yield PPO oligomers with DOPO moieties incorporated into the polymer backbone. mdpi.com Similarly, 2,2′,6,6′-tetramethyl-4,4′-isopropylidenediphenol has been used as a comonomer with 2,6-DMP to create polymers with defined phenolic end groups, where the molecular weight can be controlled by adjusting the comonomer mole ratio. capes.gov.brresearchgate.net

The reactivity of the comonomers can be monitored to understand the polymerization kinetics. In the copolymerization of 2,6-DMP with 2,5-dimethylphenol (B165462), gas chromatography revealed that 2,5-dimethylphenol was slightly less reactive than 2,6-DMP. researchgate.net The composition of these copolymers can be effectively controlled by the monomer feed ratio, as confirmed by infrared spectra. researchgate.net

Below is a summary of representative copolymerization systems involving 2,6-dimethylphenol.

| Comonomer | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Alkoxyphenols (e.g., p-methoxyphenol) | Copper(II) catalyst | Copolymer unit ratios match feed ratios; solubility and thermal properties are altered. | cosmosscholars.com |

| DOPO-substituted bisphenols | CuBr/N-butyldimethylamine | Incorporates DOPO moieties into the backbone, enhancing thermal stability. | mdpi.com |

| 2,2′,6,6′-Tetramethyl-4,4′-isopropylidenediphenol | Copper-based catalyst | Produces polymers with two phenolic end groups; molecular weight is controllable. | capes.gov.brresearchgate.net |

| 2,5-Dimethylphenol | di-μ-hydroxo-bis[(TMEDA)copper(II)]chloride | 2,5-DMP is slightly less reactive than 2,6-DMP; improves thermal stability of the resulting PPO. | researchgate.net |

Structural Elucidation and Properties of Resulting Polymers

The characterization of polymers derived from octadiene and its analogues is crucial for understanding their structure-property relationships.

Characterization of Poly[oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]]

Characterization of copolymers of 2,6-DMP with functionalized phenols, such as DOPO-diols, involves a suite of analytical techniques. mdpi.com Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (¹H NMR, ³¹P NMR) are used to confirm the chemical structures and incorporation of the comonomers. mdpi.com Thermal properties are typically investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, DOPO-containing PPOs exhibit a single, higher glass transition temperature (ranging from 157.8 to 183.2 °C) compared to standard PPO, indicating an amorphous nature and enhanced thermal stability due to the bulky DOPO groups. mdpi.com

Theoretical Aspects of Polymerization Pathways

Theoretical studies, particularly those employing quantum chemical methods, provide profound insights into the complex mechanisms governing the polymerization of non-conjugated dienes. These computational approaches allow for a detailed examination of reaction pathways, transition states, and the energetics involved in processes such as monomer insertion, chain propagation, and intramolecular cyclization. By modeling these reactions at a molecular level, researchers can elucidate the factors that control polymer microstructure and selectivity.

Density Functional Theory (DFT) Analysis of Insertion Mechanisms in Diene Polymerization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic details of diene polymerization. While specific DFT studies on 2,6-dimethyl-1,7-octadiene are not extensively documented in the cited literature, research on its close analogue, 1,7-octadiene, offers significant insights into the probable insertion mechanisms.

Studies on the polymerization of 1,7-octadiene catalyzed by systems such as (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO have explored the initial steps of monomer insertion. rsc.org At the initiation stage, there are typically four possible insertion modes. DFT calculations have shown that for 1,7-octadiene, the 1,2-insertion is the most favorable pathway, both kinetically and thermodynamically. rsc.org This preference sets the stage for the subsequent competition between linear chain propagation and intramolecular cyclization.

The mode of monomer insertion is critical as it dictates the structure of the growing polymer chain and influences the subsequent reaction steps. The initial insertion creates a specific type of growing chain end, which in turn affects the energetics of the next monomer addition or a cyclization event.

Energetic Considerations of Chain Propagation and Cyclization in Diene Systems

A central aspect of the polymerization of non-conjugated dienes like 1,7-octadiene is the competition between intermolecular chain propagation (repeated monomer insertion) and intramolecular cyclization. DFT calculations have been instrumental in quantifying the energetic barriers associated with these competing pathways.

For the polymerization of 1,7-octadiene, computational results indicate that the repeated insertion of a monomer is kinetically more favorable than intramolecular cyclization. rsc.org This preference for chain propagation over cyclization is crucial for the formation of linear polymers with pendant vinyl groups. The free energy barrier differences between these two pathways have been calculated in various scenarios of the growing polymer chain, consistently showing a lower barrier for repeated insertion. rsc.org

The following table summarizes the calculated differences in free energy barriers between repeated insertion and intramolecular cyclization for the polymerization of 1,7-octadiene in three different situations of the growing chain, as determined by DFT studies. rsc.org

| Growing Chain Situation | Free Energy Barrier Difference (ΔΔG‡) (kcal/mol) | Favored Pathway |

| Situation 1 | 3.75 | Repeated Insertion |

| Situation 2 | 3.88 | Repeated Insertion |

| Situation 3 | 7.43 | Repeated Insertion |

These energetic differences highlight a consistent kinetic preference for linear propagation. Furthermore, DFT studies have suggested that the sequential insertion of seven-membered rings is kinetically and thermodynamically disadvantageous. rsc.org This is likely due to the steric repulsion that would arise between two adjacent cyclic units on the polymer chain. rsc.org These theoretical findings align with experimental observations where polymerization of 1,7-octadiene often yields polymers with a significant degree of linear units.

While these results are for 1,7-octadiene, they provide a foundational understanding of the energetic factors that would also be at play in the polymerization of its analogue, 2,6-dimethyl-1,7-octadiene. The presence of methyl groups in 2,6-dimethyl-1,7-octadiene would likely introduce additional steric considerations that could further influence the energetics of insertion and cyclization, although specific DFT data for this compound is not available in the provided search context.

Advanced Spectroscopic and Computational Characterization of 2,6 Dimethyl 1,7 Octadiene Systems

Theoretical Chemistry and Computational Modeling

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable method for elucidating the mechanisms of complex organic reactions, including those involving acyclic dienes like 2,6-dimethyl-1,7-octadiene. These calculations provide detailed electronic structure information, allowing researchers to map out entire reaction pathways, identify key intermediates and transition states, and understand the factors controlling selectivity.

A pertinent example, though on a related system, is the DFT study of the polymerization of 1,7-octadiene (B165261). In such reactions, a key mechanistic question is the competition between intermolecular chain propagation (repeated insertion) and intramolecular cyclization. DFT calculations have shown that for the polymerization of 1,7-octadiene, the repeated insertion pathway is kinetically more favorable than intramolecular cyclization. This preference is attributed to lower free energy barriers for the insertion steps.

For 2,6-dimethyl-1,7-octadiene, DFT calculations would be crucial in elucidating the mechanism of potential intramolecular reactions, such as cyclization to form substituted cyclohexanes or cyclopentanes. The presence of methyl groups at the 2- and 6-positions would significantly influence the regioselectivity and stereoselectivity of such cyclization reactions. DFT could be employed to explore various possible cyclization pathways, including concerted [4+2] cycloadditions (Diels-Alder type reactions) if a suitable diene conformation is accessible, or stepwise radical or ionic mechanisms. The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states to determine the most energetically favorable reaction pathway.

Prediction of Intermediate Structures and Transition State Geometries

A significant advantage of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For reactions involving 2,6-dimethyl-1,7-octadiene, DFT calculations can predict the three-dimensional structures of these fleeting species with a high degree of accuracy.

In a potential intramolecular cyclization of 2,6-dimethyl-1,7-octadiene, several intermediates could be envisioned depending on the reaction mechanism. For instance, a stepwise radical cyclization would involve the formation of a radical intermediate. DFT calculations can predict the geometry of this radical, including bond lengths, bond angles, and the distribution of the unpaired electron.

Similarly, the prediction of transition state geometries is fundamental to understanding reaction kinetics. The transition state represents the highest energy point along the reaction coordinate, and its structure provides insights into the bonding changes occurring during the reaction. For a hypothetical intramolecular cyclization, DFT would be used to locate the transition state structure connecting the acyclic diene to the cyclic product. The geometry of this transition state would reveal the extent of bond formation and breaking at the point of maximum energy.

Table 1: Representative Predicted Structural Parameters for a Hypothetical Cyclization Transition State

| Parameter | Predicted Value |

| C1-C6 Bond Distance (Å) | 2.1 - 2.5 |

| C7-C2 Bond Distance (Å) | 2.1 - 2.5 |

| C1-C2-C3 Bond Angle (°) | 115 - 120 |

| C6-C5-C4 Bond Angle (°) | 115 - 120 |

| Note: These are hypothetical values for illustrative purposes, as specific data for 2,6-dimethyl-1,7-octadiene is not available. |

Conformational Analysis of Octadiene Derivatives

The reactivity and physical properties of flexible molecules like 2,6-dimethyl-1,7-octadiene are intrinsically linked to their conformational preferences. Conformational analysis using computational methods can identify the low-energy conformations of the molecule and the energy barriers to their interconversion.

For an acyclic diene, rotation around the numerous single bonds leads to a complex potential energy surface with multiple local minima. DFT calculations, often in conjunction with molecular mechanics methods for initial screening, can systematically explore this conformational space. The goal is to identify the most stable conformers and their relative populations at a given temperature.

The presence of the methyl groups in 2,6-dimethyl-1,7-octadiene will impose significant steric constraints, influencing the preferred conformations. For instance, certain conformations that would be accessible to 1,7-octadiene might be destabilized in the dimethyl-substituted analogue due to steric clashes between the methyl groups and other parts of the molecule. This conformational landscape is critical, as only certain conformations may be suitably pre-organized to undergo specific reactions, such as intramolecular cyclization.

Table 2: Hypothetical Relative Energies of Conformers for an Octadiene Derivative

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.0 |

| B | ~180° (anti) | 0.8 |

| C | ~120° | 2.5 |

| Note: These are hypothetical values for illustrative purposes. |

Calculation of Energy Landscapes and Free Energy Barriers for Chemical Transformations

By combining the information from reaction mechanism elucidation, and the characterization of intermediates and transition states, a complete energy landscape for a chemical transformation can be constructed. This landscape, often represented as a reaction coordinate diagram, plots the free energy of the system as it progresses from reactants to products.

For 2,6-dimethyl-1,7-octadiene, DFT calculations can be used to compute the free energy changes associated with each step of a proposed reaction. The free energy barriers, or activation energies, for each elementary step can be determined from the energy difference between the reactant/intermediate and the corresponding transition state. These barriers are crucial for predicting the rate of a reaction.

In the context of the aforementioned 1,7-octadiene polymerization, DFT calculations revealed free energy barrier differences between the competing repeated insertion and intramolecular cyclization pathways to be in the range of 3.75 to 7.43 kcal/mol, favoring the insertion mechanism. For the intramolecular cyclization of 2,6-dimethyl-1,7-octadiene, similar calculations would be necessary to determine the feasibility of the reaction and to predict the reaction conditions (e.g., temperature) required for it to proceed at a reasonable rate. The height of the free energy barrier would be influenced by factors such as ring strain in the transition state and the stability of any intermediates.

Table 3: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) |

| Intramolecular [4+2] Cycloaddition | 35-45 |

| Stepwise Radical Cyclization | 25-35 |

| Intermolecular Dimerization | 20-30 |

| Note: These are hypothetical values for illustrative purposes, as specific data for 2,6-dimethyl-1,7-octadiene is not available. |

Applications of 2,6 Dimethyl 1,7 Octadiene As a Synthetic Intermediate

Precursors for Complex Organic Molecule Synthesis

The reactivity of the double bonds in 2,6-dimethyl-1,7-octadiene allows for a multitude of chemical transformations, enabling its use in the construction of intricate molecular architectures.

While 2,6-dimethyl-1,7-octadiene itself is not typically a primary aroma compound, its oxygenated derivatives are significant non-volatile precursors to key fragrance and flavor molecules found in various fruits. These precursors, often present as diols, can undergo acid-catalyzed transformations to release potent volatile compounds.

Research has identified several related diols as crucial aroma precursors. For example, (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol is a major constituent in the flavor profile of the badea fruit (Passiflora quadrangularis L.). Under acidic conditions, this diol transforms into isomeric cis- and trans-4-hydroxylinalool 3,6-oxides, which are important volatile components. Similarly, oxygenated terpenoids derived from the linalool (B1675412) structure, such as 2,6-dimethyl-1,7-octadiene-3,6-diol and 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), have been identified in papaya fruit volatiles. researchgate.net These findings underscore the importance of the 2,6-dimethyloctadiene framework in the generation of complex fruit aromas.

| Precursor Compound | Transformation Product(s) | Associated Aroma/Source |

|---|---|---|

| (5E)-2,6-Dimethyl-5,7-octadiene-2,3-diol | cis- and trans-4-Hydroxylinalool 3,6-oxides | Badea Fruit (P. quadrangularis) |

| 2,6-Dimethyl-1,7-octadiene-3,6-diol | Oxygenated Terpenoids | Papaya (Carica papaya, L.) |

| 2,6-Dimethyl-3,7-octadiene-2,6-diol | Oxygenated Terpenoids | Papaya (Carica papaya, L.), Dealcoholized Wines |

Terpenoids are a vast class of naturally occurring organic compounds derived from isoprene (B109036) units. The C10 skeleton of 2,6-dimethyl-1,7-octadiene makes it an analogue of monoterpene structures and a valuable starting point for more complex terpenoid synthesis. All terpenoids are synthesized from the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), which are the direct precursors for the majority of terpenoids. nih.govnih.gov

The synthesis of a monocyclic diterpene hydrocarbon from the leaf oil of Salvia dorisiana provides an example of how a related structure can be used. This synthesis utilized geranylacetone, a ketone with a similar carbon backbone to 2,6-dimethyl-1,7-octadiene, to construct the diterpene (±)-2,6-Dimethyl-10-(p-tolyl)undeca-2,6(E)-diene. This process demonstrates the utility of the dimethyloctadiene framework in building larger, more complex terpenoid structures that are of interest for their potential biological activities and as synthetic targets.

The synthesis of highly substituted phenols is a significant goal in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. While direct synthesis of functionalized phenols using 2,6-dimethyl-1,7-octadiene as a building block is not extensively documented, general synthetic strategies involving dienes are well-established.

One prominent method is the Diels-Alder reaction, a cycloaddition cascade that can form a benzene (B151609) ring. oregonstate.edu In this approach, a substituted diene reacts with a dienophile, typically an alkyne, to construct the aromatic core. oregonstate.edu Another modern strategy involves the palladium-catalyzed C-H bond allylic alkylation of existing phenols with 1,3-dienes, which allows for precise functionalization at the ortho position. acs.org Given its structure as a non-conjugated diene, 2,6-dimethyl-1,7-octadiene could potentially be isomerized to a conjugated form to participate in Diels-Alder reactions or utilized in other transition metal-catalyzed cross-coupling reactions to build phenol (B47542) derivatives. nih.gov

Derivatives of the dimethyloctadiene skeleton have shown significant promise as intermediates for molecules with potent biological activity, particularly in the agricultural sector. Research has focused on the synthesis of novel amide compounds to combat the growing resistance of plant pathogens to commercial fungicides. researchgate.net Carboxylic acid amide (CAA) fungicides are a notable class known for their effectiveness against oomycetes and low mammalian toxicity. rsc.org

A significant body of work involves the synthesis of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives. These compounds are prepared from (Z/E)-3,7-dimethyl-2,6-octadienoic acids, which can be synthesized via the selective oxidation of commercially available geraniol (B1671447) and nerol. The resulting carboxylic acids are then reacted with various aromatic and aliphatic amines to produce a library of amide derivatives. Subsequent epoxidation of the 6,7-double bond can further enhance activity. Bioassays have shown that some of these compounds exhibit excellent fungicidal activities against pathogens like Rhizoctonia solani and Fusarium graminearum. researchgate.net

| Compound | Target Pathogen | Fungicidal Activity (% Inhibition at 50 µg/mL) |

|---|---|---|

| N-(4-fluorophenyl)-3,7-dimethyl-2,6-octadienamide | Rhizoctonia solani | 94.0% |

| N-(4-bromophenyl)-3,7-dimethyl-2,6-octadienamide | Rhizoctonia solani | 93.4% |

| 6,7-epoxy-N-(2-fluorophenyl)-3,7-dimethyl-2-octadienamide | Rhizoctonia solani | 91.5% |

Data sourced from Yang, M., et al. (2015). Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide and Its 6,7-Epoxy Analogues. researchgate.net

The presence of two terminal double bonds makes 2,6-dimethyl-1,7-octadiene an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the construction of macrocycles. nih.govdrughunter.com RCM has become a cornerstone of modern synthetic chemistry due to its high functional group tolerance and the commercial availability of robust ruthenium and molybdenum catalysts. drughunter.comnih.gov This reaction is particularly valuable in the synthesis of natural products and in drug discovery, where macrocyclization can impart favorable properties such as increased potency and metabolic stability. drughunter.com

In a typical RCM reaction, the two terminal alkene groups of a diene are joined to form a larger ring structure with the concomitant release of a small volatile alkene, such as ethylene (B1197577). The application of RCM to non-conjugated dienes like 1,7-octadiene (B165261) is well-established, making 2,6-dimethyl-1,7-octadiene a prime candidate for the synthesis of ten-membered macrocyclic rings. Such structures could serve as scaffolds for further chemical elaboration. While specific examples utilizing 2,6-dimethyl-1,7-octadiene are not prominent in the literature, the principles of RCM are directly applicable.

Monomers for the Development of Advanced Polymeric Materials

The terminal olefin groups of 2,6-dimethyl-1,7-octadiene allow it to function as an α,ω-diene monomer in polymerization reactions. The polymerization of such dienes can lead to advanced polymeric materials with unique properties, such as pendant vinyl groups that can be used for subsequent cross-linking or functionalization.

Studies on the polymerization of the parent compound, 1,7-octadiene, have demonstrated the feasibility of this approach. Using metallocene catalysts, such as zirconocene (B1252598) systems combined with methylaluminoxane (B55162) (MAO), 1,7-octadiene can be polymerized. researchgate.netresearchgate.net The polymerization can proceed in two ways: repeated insertion of one double bond, leaving the other as a pendant group on the polymer backbone, or through cyclopolymerization, where both double bonds react to form cyclic structures within the main chain. researchgate.net Catalyst selection plays a crucial role in controlling the polymerization pathway. For instance, certain half-titanocene catalyst systems have shown a high selectivity for repeated 1,2-insertion of 1,7-octadiene, affording polymers with terminal olefinic double bonds in the side chains. researchgate.netrsc.org

Similarly, 2,6-dimethyl-1,7-octadiene can be expected to undergo polymerization to produce polyolefins with pendant isopropenyl groups. These reactive side chains would offer sites for grafting other molecules or for creating cross-linked networks, leading to materials with tailored thermal and mechanical properties. In a related application, a phenol derivative, 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol, has been prepared and subjected to oxidative polymerization to yield a poly(phenylene oxide) with a long, unsaturated side chain, demonstrating the incorporation of this carbon skeleton into high-performance polymers. oup.com

| Monomer | Catalyst System | Resulting Polymer Structure |

|---|---|---|

| 1,7-Octadiene | (C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃)-MAO | Poly(1,7-octadiene) with pendant terminal olefin groups |

| 1,7-Octadiene | rac-dimethylsilylenebis(indenyl)zirconium dichloride-MAO | Poly(1,7-octadiene) with saturated units from cycloaddition |

| Ethylene / 1,7-Octadiene | Constrained-Geometry Catalyst | Copolymer with 1,5-disubstituted cyclononane (B1620106) units |

| 2-Methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol | Copper-Pyridine Complex | Poly(oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]) |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of 2,6-Dimethyl 1,7-octadiene as a synthetic intermediate for the applications outlined in the provided structure.

Specifically, research detailing its direct incorporation into Poly(oxyphenylene) for tailoring material properties or its use in the development of specialty copolymers with unique characteristics is not present in the surveyed public domain.

While the synthesis and modification of poly(oxyphenylene) and the development of various copolymers are well-documented fields, the specific use of this compound as a monomer or intermediate for these purposes is not described. Therefore, the requested article sections cannot be generated with scientific accuracy.

Q & A

Basic Research Questions

Q. What are the recommended catalysts and reaction conditions for polymerizing 2,6-Dimethyl 1,7-octadiene to achieve controlled molecular architectures?

- Methodological Answer : The (C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)/MAO catalyst system enables exclusive repeated 1,7-octadiene insertion, producing polymers with terminal olefins in side chains . Optimal conditions include low temperatures (e.g., 0–25°C) and controlled monomer-to-catalyst ratios. For copolymerization with 1-octene, maintaining a 1:1 molar ratio of 1,7-octadiene to 1-octene yields high molecular weight copolymers (~100,000 g/mol) with narrow polydispersity (PDI ~1.5) .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Store the compound in a cool, dry, well-ventilated area away from strong oxidizers. Use inert gas purging (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, face shields, and flame-resistant lab coats, is mandatory due to its flammability (flash point: 9°C) and inhalation hazards .

Advanced Research Questions

Q. How does the incorporation of this compound as a comonomer affect the molecular weight and distribution of resulting copolymers?

- Methodological Answer : Introducing 1,7-octadiene as a difunctional comonomer acts as a "chain extender," increasing molecular weight by enabling dual insertion. For example, adding 10 mol% 1,7-octadiene to a 1-octene/MA copolymer raises Mn from 15,000 to 45,000 g/mol. However, higher proportions (>20 mol%) widen PDI (1.8–2.5) due to branching, as shown in GPC analysis (Fig. 5, Table S2) .

Q. What computational approaches elucidate the polymerization mechanism of this compound, and what insights do they provide?

- Methodological Answer : Density functional theory (DFT) simulations reveal that 1,2-si-insertion is kinetically and thermodynamically favored during chain initiation. At propagation stages, repeated insertion is preferred over intramolecular cyclization due to lower free energy barriers (ΔG‡ difference: 3.75–7.43 kcal/mol). Steric repulsion disfavors seven-membered ring formation, aligning with experimental data .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve contradictions in experimental data when analyzing insertion selectivity in copolymerization?

- Methodological Answer : Cross-validate experimental results (e.g., NMR for monomer conversion, GPC for molecular weight) with computational models. For instance, DFT calculations explain why repeated insertion dominates despite competing cyclization pathways, resolving discrepancies between observed polymer structures and theoretical predictions .

Applications in Advanced Systems

Q. In host-guest chemistry, how does this compound interact with macrocyclic hosts, and what factors influence binding selectivity?

- Methodological Answer : Molecular docking and DFT studies show that perethylated pillar[5]arene (EtP5A) binds 1,7-octadiene via dispersion and electrostatic interactions. Binding energy (ΔG) is −25.3 kcal/mol, slightly weaker than 1,7-octadiyne (−28.1 kcal/mol) due to reduced sp² hybridization effects. Selectivity is tunable via guest terminal carbon hybridization (sp³ vs. sp²/sp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.